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Compound of Interest

Compound Name:
1,5-Dimethyl-1h-pyrazole-4-

carboximidamide

Cat. No.: B13622778 Get Quote

When experimental chemical shifts are ambiguous, researchers rely on computational

prediction tools. Below is an objective performance comparison of the three industry-standard

software solutions for predicting the amidine carbon shift in pyrazole-1-carboxamidines.
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Prediction Tool Methodology
Accuracy
(Amidine C)

Strengths Limitations

Gaussian 16
DFT / GIAO

(B3LYP/6-31G**)
High (± 1.5 ppm)

Accounts for 3D

conformation,

tautomeric

equilibria, and

implicit solvent

effects (PCM).

Computationally

expensive;

requires manual

geometry

optimization prior

to NMR

calculation.

Mestrelab Mnova

Machine

Learning /

Ensemble

Moderate (± 4.0

ppm)

Seamless

integration with

experimental raw

data; excellent

for standard

heterocyclic

scaffolds.

Struggles with

cationic amidines

(e.g.,

hydrochloride

salts) due to

limited training

data for these

specific salts.

PerkinElmer

ChemDraw

Additivity Rules /

HOSE
Low (± 7.0 ppm)

Instantaneous

prediction; built

directly into

standard

chemical drawing

workflows.

Frequently

misassigns the

amidine carbon

by failing to

account for the

strong electron-

withdrawing

effect of the N1-

pyrazole

attachment.

Data Synthesis: While empirical tools like ChemDraw and Mnova are excellent for rapid

structural triage, they often underestimate the downfield shift of the amidine carbon in

pyrazoles[3]. For publication-quality assignments, Gaussian 16 (DFT) remains the

computational gold standard, though it must always be anchored by 2D experimental data.
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To bypass the limitations of empirical prediction software, analytical chemists must utilize a self-

validating experimental workflow. The following protocol leverages heteronuclear 2D NMR to

establish an unbroken chain of bond connectivity.

Step-by-Step NMR Acquisition Protocol
Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the amidinopyrazole in 0.6

mL of DMSO-

.

Causality: Amidine groups undergo rapid proton exchange and form strong intermolecular

hydrogen bonds in non-polar solvents (like CDCl

), leading to severe line broadening or complete disappearance of the amidine carbon
signal. DMSO-

acts as a strong hydrogen-bond acceptor, breaking these aggregates and yielding sharp,
quantifiable 13C signals[1].

1D 13C{1H} Acquisition: Acquire the spectrum using an inverse-gated decoupling sequence

if quantitative integration is required. Calibrate the chemical shift axis strictly to the DMSO-

septet at δ 39.52 ppm.

2D HSQC (Heteronuclear Single Quantum Coherence):

Self-Validation Check: The HSQC maps all protons to their directly attached carbons (

). Because the amidine carbon is quaternary, it will not appear in the HSQC spectrum. This
immediately filters out the protonated pyrazole C4 (δ ~105–110 ppm) and, depending on
substitution, the C3/C5 carbons (δ ~130–145 ppm)[4].

2D HMBC (Heteronuclear Multiple Bond Correlation):

Mechanistic Assignment: Set the long-range coupling delay to optimize for

couplings (typically 8 Hz). The defining signature of the amidine carbon is a strong

cross-peak originating from the pyrazole H5 proton. Because H5 is adjacent to the N1
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atom bearing the amidine group, this correlation unambiguously distinguishes the amidine
carbon from any other quaternary carbons in the system[3].

Pyrazole H5
(δ ~ 7.5-8.5)

Amidine Carbon
(δ ~ 150-162)

 3J HMBC

Pyrazole C5
(δ ~ 130-145)

 1J HSQC

Pyrazole H3
(δ ~ 7.5-8.0)

Pyrazole C3
(δ ~ 135-150)

 1J HSQC

Amidine NH2
(δ ~ 8.0-9.5)

 2J/3J HMBC

Click to download full resolution via product page

Fig 1: 2D NMR logical workflow for unambiguous assignment of the pyrazole amidine carbon.

Quantitative Data Presentation: Characteristic
Chemical Shifts
To serve as a benchmarking reference, the table below consolidates the experimentally verified

13C NMR chemical shifts of the amidine carbon and the pyrazole ring carbons across several

highly utilized amidinopyrazole derivatives[1][2][4].
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Compound Solvent
Amidine
Carbon (δ
ppm)

Pyrazole C3
(δ ppm)

Pyrazole C5
(δ ppm)

Pyrazole C4
(δ ppm)

1H-Pyrazole-

1-

carboxamidin

e HCl

DMSO- 158.4 146.5 128.1 109.5

1-[(N-

Phenylthiocar

bamoyl)amidi

no]pyrazole

DMSO- 152.7 143.8 128.8 109.5

5-Fluoro-1-

amidinopyraz

ole

DMSO- 153.8 139.0
145.1 (d,

)
153.5

N,N'-Di-Boc-

1H-pyrazole-

1-

carboxamidin

e

CDCl 139.1 142.7 128.9 109.7

Note: The addition of electron-withdrawing Boc protecting groups significantly shields the

amidine carbon, shifting it upfield to ~139 ppm, whereas protonated hydrochloride salts push

the amidine resonance downfield toward ~158–160 ppm.
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Experimental NMR
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Fig 2: Integrated analytical workflow combining experimental NMR and computational

prediction.

References
1.[4] Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine

hydrochloride an attractive reagent for guanylation of amines and its application to peptide

synthesis. Journal of Organic Chemistry (American Chemical Society). URL:[Link] 2.[3] Dietz,

J., et al. (2015). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from

a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. URL:[Link] 3.[1] Karki, R., et al.

(2018). Mechanochemical synthesis of novel 1-[(N-arylthiocarbamoyl)amidino]pyrazoles and

their application in thiocarbamoylguanylations. Arkivoc. URL:[Link] 4.[2] Guéret, S. M., et al.

(2021). Mild Biamidine-Transfer Conditions for the Synthesis of Aliphatic Biguanides. d-nb.info.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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